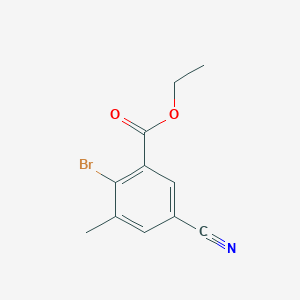

Ethyl 2-bromo-5-cyano-3-methylbenzoate

Description

Ethyl 2-bromo-5-cyano-3-methylbenzoate (CAS: 1805189-11-0) is a substituted benzoate ester with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol . The compound features a bromo substituent at position 2, a cyano group at position 5, and a methyl group at position 3 on the aromatic ring. However, critical physicochemical properties such as melting point, boiling point, and density remain unreported in the available literature .

Properties

IUPAC Name |

ethyl 2-bromo-5-cyano-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-8(6-13)4-7(2)10(9)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCHQVCSEOALME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C#N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Ethyl 3-Hydroxybenzoate Followed by Cyanation

Overview:

This method entails initial esterification of 3-hydroxybenzoic acid, selective bromination at the ortho position relative to the hydroxyl group, and subsequent cyanation to introduce the nitrile group.

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Esterification | Ethyl alcohol, acid catalyst (e.g., sulfuric acid) | Converts 3-hydroxybenzoic acid to ethyl 3-hydroxybenzoate |

| 2 | Regioselective Bromination | N-bromosuccinimide (NBS), radical initiator, solvent (e.g., acetic acid) | Bromination occurs predominantly at the 2-position due to activating hydroxyl group influence |

| 3 | Cyanation | Copper(I) cyanide, reflux | Cyanation at the 5-position, replacing the hydrogen with a nitrile group |

Research Findings:

This approach is supported by patent US9169198B2, which describes bromination using hydrogen bromide/hydrogen peroxide mixture, followed by cyanation with copper(I) cyanide. The process emphasizes regioselectivity and high yield, with purification steps to isolate the desired compound.

Direct Bromination of Ethyl 3-Hydroxybenzoate and Subsequent Cyanation

Overview:

An alternative involves direct bromination of ethyl 3-hydroxybenzoate, then cyanation at the brominated site.

- Bromination is performed using N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane, under controlled temperature (0°C to room temperature) to prevent over-bromination.

- Cyanation is achieved via nucleophilic substitution with copper(I) cyanide, often facilitated by heating under reflux.

- Hydroxyl groups may be protected (e.g., acetylation) to prevent side reactions during bromination.

Research Data:

This method aligns with procedures outlined in patent literature, emphasizing regioselectivity and efficiency. The process yields the brominated intermediate, which is then subjected to cyanation to produce Ethyl 2-bromo-5-cyano-3-methylbenzoate.

Synthesis via Bromination of Methyl-Substituted Benzoates

Overview:

This route involves starting from methyl-substituted benzoates, such as methyl 2-methylbenzoate, followed by bromination and cyanation.

- Methyl 2-methylbenzoate undergoes bromination at the methyl group or aromatic ring using NBS or other brominating agents.

- The brominated methyl group is then converted into a nitrile via cyanation.

- The methyl group can be selectively brominated using radical or electrophilic substitution techniques.

Research Findings:

Research indicates that methyl-substituted benzoates can be brominated selectively, and subsequent cyanation yields the target compound with high purity and yield.

Alternative Cyanation of Brominated Precursors

Overview:

Starting from commercially available brominated benzoates, cyanation is performed directly on the brominated aromatic ring.

- Brominated benzoates are reacted with copper(I) cyanide under reflux conditions.

- Catalysts such as palladium may be employed to facilitate cross-coupling reactions.

- The process often involves protecting groups to prevent side reactions, especially when multiple reactive sites are present.

Research Data:

This approach is supported by patent WO2011141923A2, which describes cyanation of brominated aromatic compounds, emphasizing cost-effectiveness and environmental friendliness.

Summary of Key Data and Conditions

| Method | Starting Material | Brominating Agent | Cyanating Agent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl 3-hydroxybenzoate | NBS, acetic acid | Copper(I) cyanide | Acetic acid, reflux | 0–25°C | High | Regioselective bromination, subsequent cyanation |

| 2 | Ethyl 3-hydroxybenzoate | Bromine/NBS | Copper(I) cyanide | Dichloromethane, reflux | 0–25°C | Moderate to high | Requires hydroxyl protection |

| 3 | Methyl 2-methylbenzoate | NBS | Cyanation | Various | Room temp to reflux | Good | Bromination at methyl group, then cyanation |

| 4 | Brominated benzoate | Copper(I) cyanide | Palladium catalysis | Toluene, reflux | 50–80°C | Variable | Cross-coupling approach |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-cyano-3-methylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

Substitution: Formation of azides or thiocyanates.

Reduction: Formation of primary amines.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate for Complex Molecules : Ethyl 2-bromo-5-cyano-3-methylbenzoate serves as a critical intermediate in the synthesis of more complex organic molecules. This includes the development of pharmaceuticals that target various diseases, including cancer and infectious diseases.

2. Biological Research

- Enzyme Inhibition Studies : The compound is employed in studies examining enzyme inhibition, providing insights into biochemical pathways and potential therapeutic targets.

- Building Block for Bioactive Compounds : It is utilized as a precursor for synthesizing bioactive molecules that exhibit pharmacological activity.

3. Medicinal Chemistry

- Therapeutic Agent Development : Research has investigated its potential as a scaffold for new therapeutic agents, particularly in oncology and infectious disease treatment.

4. Industrial Applications

- Production of Specialty Chemicals : this compound is used in the manufacturing of specialty chemicals, polymers, and dyes due to its electrophilic nature which facilitates diverse chemical reactions.

Case Studies

Several studies have highlighted the utility of this compound in practical applications:

- Pharmaceutical Development :

- Agricultural Chemistry :

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-cyano-3-methylbenzoate involves its electrophilic nature, which allows it to react readily with nucleophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds. The cyano group can participate in various transformations, including reduction to primary amines, which are key intermediates in the synthesis of bioactive compounds.

Comparison with Similar Compounds

Key Observations :

- The cyano group in the target compound is a strong electron-withdrawing group, which may enhance electrophilic reactivity compared to the electron-donating amino group in its analogue .

- The methyl group at position 3 in the target compound could sterically hinder reactions at the ortho position, whereas the fluoro substituent in the analogue may influence electronic effects without significant steric bulk .

Data Tables

Table 1: Structural and Molecular Comparison

| Parameter | This compound | Ethyl 2-amino-5-bromo-3-fluorobenzoate |

|---|---|---|

| Molecular Formula | C₁₁H₁₀BrNO₂ | C₉H₉BrFNO₂ |

| Molecular Weight | 268.11 | 262.08 |

| Substituent Positions | Br (C2), CN (C5), CH₃ (C3) | Br (C2), NH₂ (C5), F (C3) |

| Key Functional Groups | Ester, Br, CN, CH₃ | Ester, Br, NH₂, F |

Q & A

Basic Questions

Q. How can the synthesis of Ethyl 2-bromo-5-cyano-3-methylbenzoate be optimized to maximize yield?

- Methodological Answer : Optimize reaction conditions by selecting polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction rates. Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions involving bromine substitution. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions. Monitor progress via TLC or HPLC, and purify via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Reference analogous brominated benzoate syntheses for guidance .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing with structurally similar compounds (e.g., methyl 2-bromo-5-methoxybenzoate in ). The bromine atom induces deshielding in adjacent protons, while the cyano group (C≡N) appears as a singlet in ¹³C NMR (~115–120 ppm).

- IR Spectroscopy : Confirm the ester carbonyl (C=O, ~1720 cm⁻¹) and cyano group (C≡N, ~2240 cm⁻¹). Use KBr pellets for solid samples.

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~283.0) and fragmentation patterns.

Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer : Employ 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity. For example, HMBC can correlate the ester carbonyl carbon with adjacent protons. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to identify discrepancies caused by solvent effects or conformational isomers .

Advanced Research Questions

Q. What computational methods can elucidate the electronic effects of substituents on reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electrostatic potential surfaces and assess substituent effects. The cyano group (-CN) is strongly electron-withdrawing, activating the aromatic ring for NAS at the bromine position. Compare charge distribution and frontier molecular orbitals (HOMO/LUMO) with analogs like Ethyl 2-bromo-5-iodobenzoate to predict regioselectivity .

Q. How does the heavy atom effect of bromine influence X-ray crystallography analysis?

- Methodological Answer : Bromine’s high electron density enhances anomalous scattering, improving phase determination in SHELXL ( ). Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) and refine structures using Olex2 or similar software. Address twinning or disorder by applying restraints to thermal parameters. Validate bond lengths and angles against databases (e.g., Cambridge Structural Database) .

Q. What strategies mitigate steric hindrance during functionalization of the 3-methyl group?

- Methodological Answer : Introduce protecting groups (e.g., tert-butyldimethylsilyl) on the methyl group prior to bromination or cyanation. Use bulky ligands (e.g., JohnPhos) in catalytic systems to direct reactivity away from sterically hindered positions. Kinetic studies via in situ FTIR or ReactIR can identify optimal reaction pathways for functionalization .

Data Contradiction Analysis

Q. How to reconcile discrepancies between experimental and computational IR spectra?

- Methodological Answer : Apply frequency scaling factors (e.g., 0.96 for B3LYP/6-31G*) to computational results to align with experimental data. Investigate solvent effects (e.g., ethanol vs. gas phase) using implicit solvation models (PCM). For unresolved peaks, consider dimerization or hydrogen bonding, as seen in ethyl lactate studies (), and simulate dimer structures to match experimental bands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.